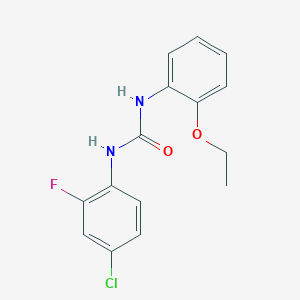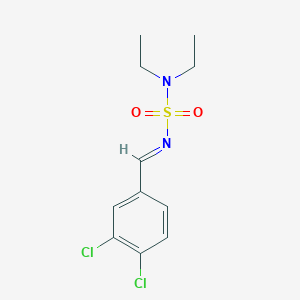
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea (CFEU) is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative has shown promise as a tool for investigating the mechanisms of various biological processes, including cell signaling and apoptosis.
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea involves its ability to inhibit the activity of certain kinases, as mentioned earlier. This inhibition leads to the activation of caspases, which are enzymes that play a key role in apoptosis. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has also been shown to induce cell cycle arrest, which can further contribute to its pro-apoptotic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its pro-apoptotic effects, N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells and induce autophagy, a process by which cells degrade and recycle their own components. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory effects, which could make it useful in treating a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is its ability to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. Additionally, the synthesis method for N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is relatively simple and produces high yields of pure compound. However, one limitation of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea is its potential toxicity, which could limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea derivatives with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanisms of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea's pro-apoptotic effects and its potential use in treating cancer and other diseases. Finally, the use of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea in combination with other drugs or therapies could lead to improved treatment options for a variety of diseases.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 2-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound, N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea. This method has been optimized to produce high yields of pure N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea, making it an attractive option for researchers interested in studying this compound.
科学研究应用
N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been used in a variety of scientific research applications. One of the most promising areas of research involves the investigation of the compound's effects on cell signaling pathways. N-(4-chloro-2-fluorophenyl)-N'-(2-ethoxyphenyl)urea has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and survival. This inhibition can lead to apoptosis, or programmed cell death, which can be useful in studying cancer cells and other diseases.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOYUJHIGYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)

![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)
![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)

![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)